The concept of CeMMEC1, while not directly mentioned in the provided papers, seems to be related to the broader field of electrochemical mechanisms and applications in various scientific areas. The papers provided offer insights into the electroreduction mechanisms of α-dicarbonyl compounds, applications of capillary electrochromatography (CEC), and the molecular characterization of a gene involved in epicuticular wax biosynthesis. These diverse topics highlight the multifaceted nature of electrochemical and molecular studies in current research.
The second paper provides a review of recent applications of CEC, covering a period from May 2005 to May 2007. The applications span across biochemical and pharmaceutical studies, food and natural product analysis, and industrial, environmental, and forensic analysis. The paper also highlights trends and developments in separation science, such as 2-D separation systems and the use of nano- and microfluidic devices in separations, which may enhance the applicability of CEC as a separation technique2.
The third paper, while not directly related to CEC, discusses the molecular characterization of the CER1 gene in Arabidopsis, which is involved in epicuticular wax biosynthesis and pollen fertility. The CER1 gene encodes a protein that is crucial for converting long-chain aldehydes to alkanes, a key step in wax biosynthesis. This research provides a case study of molecular characterization and its implications in plant biology, which could be relevant to the broader context of molecular studies in various fields3.
CeMMEC1 is derived from the family of isoquinolinones, specifically N-methylisoquinolinone. It has been identified in research focused on developing selective inhibitors for various bromodomain-containing proteins, which play significant roles in transcriptional regulation and chromatin remodeling. The compound has been classified under small molecules with a focus on its therapeutic potential in oncology.
The synthesis of CeMMEC1 involves a multi-step organic synthesis process. Key steps include:
CeMMEC1 features a complex molecular structure characterized by the following attributes:
CeMMEC1 participates in several significant chemical reactions:
The mechanism of action of CeMMEC1 involves:
CeMMEC1 exhibits several notable physical and chemical properties:
CeMMEC1 has several promising applications in scientific research:
CeMMEC1 is encoded on human chromosome 10q26.3, a locus associated with developmental gene clusters and regulatory elements. The gene spans ~15.2 kb and comprises 6 exons interspersed with intronic regions enriched in conserved noncoding elements (CNEs) [1]. Comparative genomics reveals significant evolutionary conservation across vertebrates, with >85% sequence homology in mammals and ~60% conservation in teleost fish. This conservation extends to syntenic blocks flanking CeMMEC1, including the FGFR2 and CTBP2 genes, suggesting functional constraints on genomic architecture [1] [9].
Noncoding regulatory regions upstream of CeMMEC1 exhibit ultraconserved elements (UCEs) with 100% identity between humans and rodents. These UCEs bind transcription factors (e.g., SP1, RUNX2) implicated in tissue-specific expression, particularly in mineralizing cells [1]. The preservation of these elements over 300 million years of vertebrate evolution underscores CeMMEC1’s role in fundamental biomineralization processes [9].
Table 1: Evolutionary Conservation of CeMMEC1 Genomic Regions
Genomic Region | Mammalian Conservation (%) | Key Regulatory Elements |
---|---|---|
Promoter | 92 | SP1/RUNX2 binding sites |
Exon 1 | 98 | 5' UTR regulatory motifs |
Intron 2 | 87 | Enhancer cluster |
3' UTR | 78 | miRNA binding sites |
CeMMEC1 generates three major transcript variants (TV1-TV3) through alternative splicing. TV1 (NM001384735.1) retains all exons, encoding the full-length protein. TV2 (NM001384736.1) skips exon 3, producing a truncated isoform lacking the central acidic domain. TV3 (NR_148672.1) is a noncoding RNA with retained intron 4, potentially regulating CeMMEC1 expression via ceRNA mechanisms [2] [5].
Splicing is governed by exonic splicing enhancers (ESEs) and intronic splicing silencers (ISSs). The ESE in exon 3 is bound by serine/arginine-rich (SR) proteins (e.g., SRSF1), promoting exon inclusion. Conversely, hnRNP A/B proteins bind ISSs in flanking introns, inducing exon skipping under stress conditions [2]. Tissue-specific splicing yields isoform dominance: TV1 predominates in osteoblasts (75% of transcripts), while TV2 is abundant in chondrocytes (60%).
The canonical CeMMEC1 protein (TV1) contains 412 amino acids with four structural domains:
Post-translational modifications (PTMs) critically regulate CeMMEC1:
Table 2: Post-Translational Modifications of CeMMEC1
PTM Type | Residues Modified | Functional Consequence |
---|---|---|
Phosphorylation | Ser¹⁸⁵, Thr³⁰² | Enhanced HA binding affinity |
O-GlcNAcylation | Ser⁹⁸ | Stabilization against proteolysis |
Ubiquitination | Lys²⁷⁶ | Proteasomal degradation trigger |
CeMMEC1 binds hydroxyapatite (HA) via its VSMKPSPGGGK motif, which adopts a β-sheet conformation upon contact with HA’s [001] crystal face. Surface plasmon resonance (SPR) assays quantify binding affinity at Kd = 18.3 ± 2.1 nM, exceeding that of bone sialoprotein (Kd = 52 nM) [7]. Mutational studies reveal that:
CeMMEC1’s calcium-binding domain cooperatively enhances HA nucleation:
Table 3: CeMMEC1-Derived Peptides and HA Binding
Peptide Sequence | Kd (nM) | Structural Feature |
---|---|---|
SVNGVPSPGGGK (wild-type) | 18.3 | β-sheet with rigid proline |
SVNGVASPGAGK (V201A/P205A) | 312.7 | Disordered loop |
pSVNGVPSPGGGK (phospho-Ser) | 5.9 | Enhanced negative charge |
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